molecular formula C21H17N3O4S B8305540 Fen1-IN-5

Fen1-IN-5

Cat. No. B8305540
M. Wt: 407.4 g/mol
InChI Key: NZMGQXQQSAFNLL-UHFFFAOYSA-N
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Patent
US07947691B2

Procedure details

The title compound was prepared from 1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione (from previous example) and 3-acetamino-phenyl boronic acid via general procedure C. The crude product was purified by mass-triggered preparative HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][N:6]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9](=[O:15])[N:8]([OH:16])[C:7]1=[O:17].[NH:21]([C:25]1[CH:26]=[C:27](B(O)O)[CH:28]=[CH:29][CH:30]=1)[C:22]([CH3:24])=[O:23]>>[OH:16][N:8]1[C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][C:11]=2[N:6]([CH2:5][C:4]2[CH:3]=[C:2]([C:29]3[CH:28]=[CH:27][CH:26]=[C:25]([NH:21][C:22](=[O:23])[CH3:24])[CH:30]=3)[CH:20]=[CH:19][CH:18]=2)[C:7]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CN2C(N(C(C3=C2C=CS3)=O)O)=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by mass-triggered preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ON1C(N(C2=C(C1=O)SC=C2)CC=2C=C(C=CC2)C2=CC(=CC=C2)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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